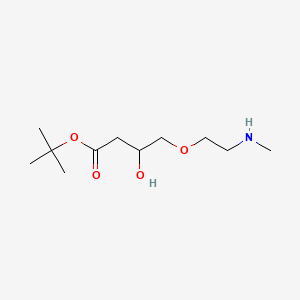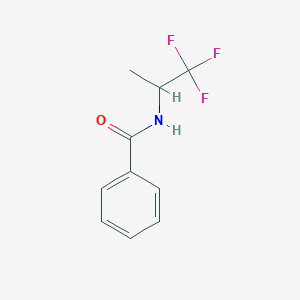![molecular formula C14H12N4O7 B12304822 2,4,6-Trinitrophenol; 2-[(1E)-prop-1-en-1-yl]pyridine](/img/structure/B12304822.png)
2,4,6-Trinitrophenol; 2-[(1E)-prop-1-en-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitrophenol: and 2-[(1E)-prop-1-en-1-yl]pyridine are two distinct chemical compounds with unique properties and applicationsIt is widely recognized for its explosive properties and has been used in various industrial and military applications . On the other hand, 2-[(1E)-prop-1-en-1-yl]pyridine is a pyridine derivative with applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The most common method involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production: Industrially, 2,4,6-trinitrophenol is produced by sulfonating phenol with concentrated sulfuric acid, followed by nitration with nitric acid.
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2,4,6-Trinitrophenol undergoes reduction reactions to form various aminophenols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with strong nucleophiles, to form various substituted phenols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, sodium dithionite, and catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines and thiols.
Major Products:
Reduction: Aminophenols.
Substitution: Substituted phenols.
Types of Reactions:
Oxidation: It can be oxidized to form pyridine carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Addition: Halogens (e.g., chlorine, bromine).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Addition: Halogenated pyridine derivatives.
Oxidation: Pyridine carboxylic acids.
Scientific Research Applications
2,4,6-Trinitrophenol
Explosives: Widely used in the production of explosives due to its high detonation velocity and stability.
Analytical Chemistry: Employed in the detection of metals and as a reagent in various analytical techniques.
Environmental Studies: Used in the study of environmental pollutants and their effects on ecosystems.
2-[(1E)-prop-1-en-1-yl]pyridine
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Agrochemicals: Used in the production of pesticides and herbicides.
Organic Synthesis: Acts as a building block in the synthesis of complex organic molecules.
Mechanism of Action
2,4,6-Trinitrophenol
Mechanism: The explosive nature of 2,4,6-trinitrophenol is due to its ability to rapidly decompose and release a large amount of energy. The nitro groups in the molecule facilitate the formation of nitrogen gas and other gaseous products, leading to a rapid expansion and explosion.
2-[(1E)-prop-1-en-1-yl]pyridine
Mechanism: This compound acts as an electrophile in various organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the presence of the electron-withdrawing pyridine ring.
Comparison with Similar Compounds
2-Vinylpyridine: Similar reactivity but different applications in polymer chemistry.
2-Ethylpyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: The unique combination of the pyridine ring and the prop-1-en-1-yl group in 2-[(1E)-prop-1-en-1-yl]pyridine provides distinct reactivity and selectivity in organic synthesis.
Properties
Molecular Formula |
C14H12N4O7 |
|---|---|
Molecular Weight |
348.27 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H9N.C6H3N3O7/c1-2-5-8-6-3-4-7-9-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H,1H3;1-2,10H/b5-2+; |
InChI Key |
QUEZEZJHRNGMDX-DPZBITMOSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC=CC1=CC=CC=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


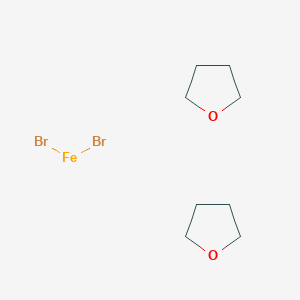
![1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis](/img/structure/B12304741.png)
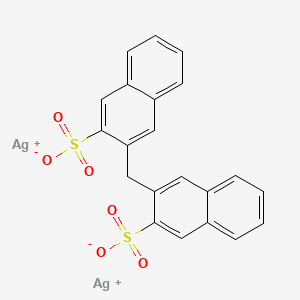
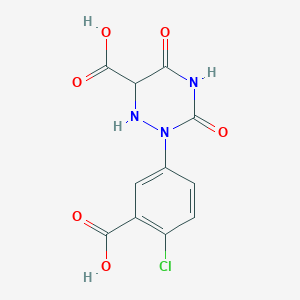

![5-Chloro-N-[4-(3,4-dihydroxypyrrolidin-1-yl)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12304769.png)
![lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B12304783.png)
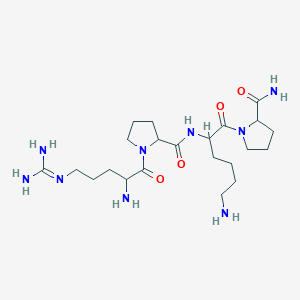
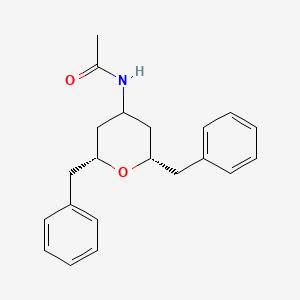
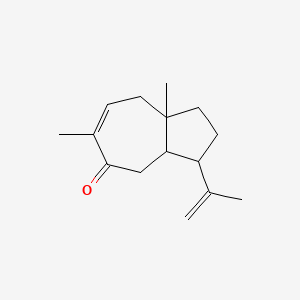
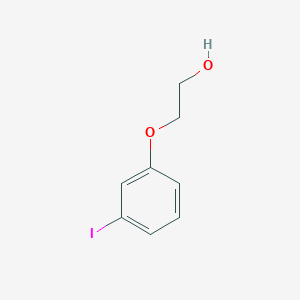
![[3-(4-Fluorophenyl)-3-[[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] 2-amino-3-methylbutanoate](/img/structure/B12304806.png)
